Spiro[2.4]heptan-4-amine hydrochloride
Overview
Description
Spiro[2.4]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It is characterized by a spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring, with an amine group attached to the four-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2One common method involves the reaction of a cyclopropylidene acetate with azomethine ylides via catalytic asymmetric 1,3-dipolar cycloaddition . This reaction is carried out under specific conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of spiro[2.4]heptan-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Spiro[2.4]heptan-4-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of spiro[2.4]heptan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides unique steric and electronic properties that enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: This compound is synthesized via the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
Spiro[2.4]heptan-4-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[2.4]heptan-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPZYNCZMGVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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